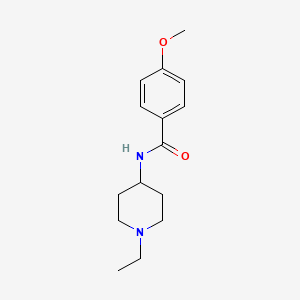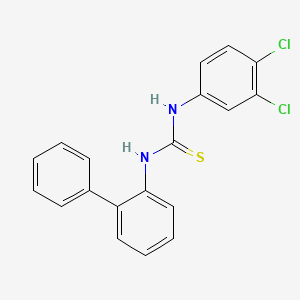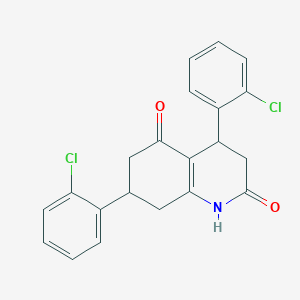![molecular formula C15H14N2O4S2 B4745169 N-{4-[(acetylamino)sulfonyl]phenyl}-3-(2-thienyl)acrylamide](/img/structure/B4745169.png)
N-{4-[(acetylamino)sulfonyl]phenyl}-3-(2-thienyl)acrylamide
描述
N-{4-[(acetylamino)sulfonyl]phenyl}-3-(2-thienyl)acrylamide, also known as ATSA-1, is a novel small molecule that has been shown to have a variety of potential therapeutic applications. This compound was first synthesized in 2011 by researchers at the University of Michigan, and since then has been the subject of numerous studies aimed at understanding its mechanism of action and potential uses in a variety of fields.
作用机制
The mechanism of action of N-{4-[(acetylamino)sulfonyl]phenyl}-3-(2-thienyl)acrylamide involves its ability to selectively disrupt the interaction between Hsp90 and p23. This interaction is critical for the proper folding and degradation of many proteins, and disruption of this interaction can lead to a variety of cellular effects. Specifically, this compound has been shown to induce the degradation of a specific subset of client proteins that are dependent on the Hsp90-p23 interaction for stability.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to induce the degradation of client proteins, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This effect is thought to be due to the disruption of the Hsp90-p23 interaction, which is critical for the proper folding and stability of many proteins involved in cell growth and division.
实验室实验的优点和局限性
One of the major advantages of N-{4-[(acetylamino)sulfonyl]phenyl}-3-(2-thienyl)acrylamide is its selectivity for the Hsp90-p23 interaction. This selectivity allows researchers to selectively disrupt this interaction without affecting other protein-protein interactions in the cell. Additionally, this compound is relatively easy to synthesize and can be used in a variety of experimental systems.
However, there are also some limitations to the use of this compound in lab experiments. One of the main limitations is the lack of information about the long-term effects of this compound on cells and organisms. Additionally, there is still much to be learned about the specific client proteins that are affected by this compound, and how these proteins contribute to disease.
未来方向
There are a variety of potential future directions for research on N-{4-[(acetylamino)sulfonyl]phenyl}-3-(2-thienyl)acrylamide. One promising area of research is the development of new therapies that target the Hsp90-p23 interaction. By selectively disrupting this interaction, researchers may be able to develop new treatments for a variety of diseases, including cancer and neurodegenerative disorders.
Another potential future direction is the use of this compound as a tool to study the role of protein-protein interactions in disease. By selectively disrupting the Hsp90-p23 interaction, researchers can gain insights into the role of this interaction in disease, and potentially identify new therapeutic targets.
Conclusion
Overall, this compound is a novel small molecule that has a variety of potential applications in scientific research. Its ability to selectively disrupt the Hsp90-p23 interaction makes it a valuable tool for studying protein-protein interactions in disease, and may lead to the development of new therapies for a variety of conditions. While there are still many unanswered questions about the long-term effects of this compound and its specific effects on client proteins, the future looks bright for this promising compound.
科学研究应用
N-{4-[(acetylamino)sulfonyl]phenyl}-3-(2-thienyl)acrylamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool to study the role of protein-protein interactions in disease. This compound has been shown to selectively disrupt the interaction between two proteins, Hsp90 and p23, which are involved in a variety of cellular processes including protein folding and degradation. By selectively disrupting this interaction, researchers can gain insights into the role of Hsp90 and p23 in disease, and potentially develop new therapies that target this interaction.
属性
IUPAC Name |
(E)-N-[4-(acetylsulfamoyl)phenyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S2/c1-11(18)17-23(20,21)14-7-4-12(5-8-14)16-15(19)9-6-13-3-2-10-22-13/h2-10H,1H3,(H,16,19)(H,17,18)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVSEMAUTVEAPQ-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{3-[4-(3-chlorobenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B4745086.png)




![1-(2,3-dimethylphenyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B4745137.png)
![N-(2-pyridinylmethyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B4745142.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4745149.png)
![4-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}morpholine](/img/structure/B4745154.png)
![5,6-dimethyl-N-(2-pyridinylmethyl)-7-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4745158.png)
![ethyl 4-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinecarboxylate](/img/structure/B4745162.png)
![3-{[(2-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4745172.png)
![3-(4-chlorophenyl)-N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4745184.png)
![4-[(anilinocarbonothioyl)amino]-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B4745188.png)
